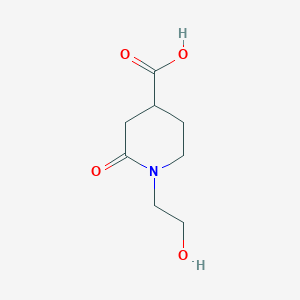

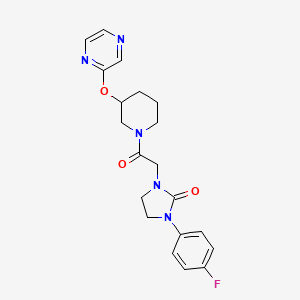

1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, introduction of functional groups, and the creation of chiral centers. While the provided papers do not directly describe the synthesis of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid, they do offer information on related compounds. For instance, the synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides involves the reaction of chloro-oxo-dihydroquinoline carboxylic acids with aminopyridines in DMF, as described in the first paper . This suggests that similar conditions could potentially be applied to synthesize the piperidine analog by substituting the starting materials with those that have the piperidine ring as the core structure.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical properties and biological activity. The papers provided discuss the structural analysis of synthesized compounds using techniques like 1H NMR, mass spectroscopy, and X-ray analysis . These techniques could be used to determine the structure of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid once synthesized, ensuring the correct formation of the compound and the presence of desired functional groups.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid. However, the first paper mentions a possible mechanism for the synthesis of related compounds . Understanding the reactivity of similar compounds can provide a basis for predicting the reactions that 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid might undergo, such as nucleophilic substitution or amide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including solubility, melting point, and reactivity, are influenced by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid, they do describe the properties of structurally related compounds. For example, the lanthanide-organic frameworks discussed in the second paper demonstrate the influence of the lanthanide contraction effect on the formation of specific structures . This information could be relevant when considering the coordination chemistry of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid with various metals.

科学的研究の応用

Material Science and Biochemistry

1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid is recognized for its role in material science and biochemistry, especially in the context of spin-labeled, achiral Cα-tetrasubstituted α-amino acids. This compound is effective as a β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, showcasing its utility in advanced biochemical studies and material science applications (Toniolo, Crisma, & Formaggio, 1998).

Organic Synthesis

In organic synthesis, derivatives of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid have been utilized for the stereoselective synthesis of various compounds. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been transformed into tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates through regioselective and stereoselective reactions, highlighting the compound's role in the synthesis of complex molecules (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Biotechnological Production

This chemical has been implicated in biotechnological research focusing on the production of carboxylic acids used as building blocks in organic synthesis. Microbiologically produced carboxylic acids, including those related to 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid, offer "green" solutions for the synthesis of hydrophilic triazines, spiro-connected heterocycles, and other complex organic molecules. This approach emphasizes the importance of sustainable methods in chemical synthesis and the potential of microbiology in organic chemistry (Aurich et al., 2012).

Medicinal Chemistry

Additionally, derivatives of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid have found applications in medicinal chemistry. For instance, compounds synthesized from this chemical have shown promise in studies targeting bacterial infections, demonstrating the potential of these derivatives in developing new antibacterial agents. This highlights the role of such compounds in the discovery and development of new therapeutics (Egawa et al., 1984).

特性

IUPAC Name |

1-(2-hydroxyethyl)-2-oxopiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-4-3-9-2-1-6(8(12)13)5-7(9)11/h6,10H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJYGGZCJNKASJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CC1C(=O)O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2552659.png)

![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)

![2-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2552665.png)

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)

![ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2552678.png)